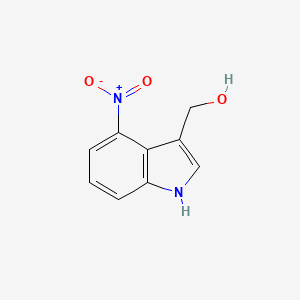

(4-nitro-1H-indol-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of (4-nitro-1H-indol-3-yl)methanol typically involves the nitration of indole derivatives followed by reduction and subsequent functionalization. One common synthetic route includes the nitration of indole to form 4-nitroindole, which is then reduced to 4-aminoindole. The 4-aminoindole is subsequently reacted with formaldehyde to yield this compound . Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

(4-nitro-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(4-nitro-1H-indol-3-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are of interest for their potential biological activities.

Biology: The compound is studied for its interactions with biological molecules and its potential as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products

Mecanismo De Acción

The mechanism of action of (4-nitro-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole nucleus can also engage in interactions with proteins and nucleic acids, influencing cellular processes .

Comparación Con Compuestos Similares

(4-nitro-1H-indol-3-yl)methanol can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

4-nitroindole: A precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Actividad Biológica

(4-nitro-1H-indol-3-yl)methanol is a compound of significant interest in biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Overview of this compound

- Chemical Structure : The compound has a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol.

- CAS Number : 124549-51-5.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It binds with high affinity to various enzymes and proteins, influencing their activity and stability. This interaction is crucial in proteomics research where it may serve as a biochemical probe.

- Cell Signaling Modulation : The compound modulates cell signaling pathways, thereby affecting gene expression and cellular metabolism. This modulation can lead to anti-inflammatory effects and influence cellular responses to stress.

- Antiviral Activity : Some studies have indicated that indole derivatives, including this compound, can inhibit the replication of viruses such as influenza A, suggesting potential antiviral applications.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.06 to 1.88 mg/mL against various bacterial strains, indicating significant antibacterial activity .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.06 - 1.88 | Gram-positive and Gram-negative bacteria |

Anti-inflammatory Effects

In animal models, lower doses of this compound have shown promising anti-inflammatory effects, particularly in reducing inflammation and pannus formation in arthritic conditions.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. It has shown selective activity with IC50 values indicating potential for further development as an anticancer agent:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Breast Cancer | 19 - 65 |

| Colon Carcinoma | 19 - 65 |

Study on Antimicrobial Properties

A study focused on the synthesis and evaluation of indole derivatives found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research utilized various strains to determine the efficacy of the compound, highlighting its potential as a lead compound in antibiotic development .

Anti-inflammatory Research

In another investigation, the effects of this compound on inflammation were assessed using an arthritis model in rats. The results indicated that treatment with this compound significantly reduced markers of inflammation compared to control groups, suggesting its therapeutic potential in inflammatory diseases.

Propiedades

IUPAC Name |

(4-nitro-1H-indol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-4,10,12H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZXLVHVDBXUPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.